Kenpaullone

Descripción

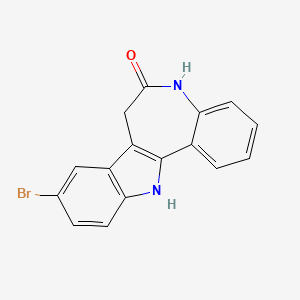

Kenpaullone (9-bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one) is a small-molecule kinase inhibitor first identified in 1999 through the National Cancer Institute’s (NCI) drug screening program . It exhibits dual inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3β). Mechanistically, it competitively binds to the ATP-binding pocket of these kinases, disrupting their catalytic activity .

Propiedades

IUPAC Name |

9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUXFYAWXPMDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161994 | |

| Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142273-20-9 | |

| Record name | Kenpaullone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142273-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kenpaullone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142273209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | kenpaullone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=664704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kenpaullone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kenpaullone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72H2BL53P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Preparation of Benzazepine Dione Precursors

The benzazepine dione core is synthesized via cyclization of appropriately substituted precursors. For this compound, a 9-bromo substituent is introduced early in the sequence, either through bromination of the benzazepine dione or by starting with a pre-brominated building block. Electron-withdrawing groups at the 9-position, such as bromine, enhance CDK1/cyclin B inhibition.

Fischer Indole Cyclization

The benzazepine dione undergoes cyclization with a phenylhydrazine derivative under acidic conditions (e.g., HCl or H₂SO₄ in ethanol) to form the indole ring. This step is critical for establishing the indolo[3,2-d]benzazepin-6(5H)-one framework. The reaction proceeds via acid-catalyzed formation of a phenylhydrazone intermediate, followed by-sigmatropic rearrangement and aromatization.

Modern Synthetic Approaches

Recent advancements have expanded this compound’s synthetic toolkit, offering improved efficiency and scalability.

Selective Functionalization and Derivatization

This compound’s structure allows for targeted modifications to enhance solubility or activity.

Alkylation of Nitrogen Atoms

- Lactam Nitrogen : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH/THF selectively alkylates the lactam nitrogen.

- Indole Nitrogen : Alkylation at the indole nitrogen requires KOH/acetone conditions to avoid lactam ring opening.

Analytical Characterization

This compound’s identity and purity are confirmed via:

Análisis De Reacciones Químicas

Kenpaullone experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden utilizarse para modificar la estructura de this compound, potencialmente alterando su actividad biológica.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes halogenantes como el bromo . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pain Management

Mechanism of Action

Kenpaullone has been identified as an effective analgesic in preclinical models of pathological pain. It enhances the expression and function of the KCC2 transporter in neurons by inhibiting GSK3β, leading to a normalization of inhibitory neurotransmission. This mechanism is crucial for alleviating pain associated with nerve injury and bone cancer .

Case Studies

- Nerve Injury Model : In studies involving mouse models of nerve injury, this compound significantly restored KCC2 expression and GABA-evoked chloride reversal potential in the spinal cord dorsal horn, which correlated with reduced pain-like behaviors .

- Bone Cancer Pain : this compound was also effective in models simulating pain from cancer cell seeding in the femur, demonstrating prolonged and profound pain relief .

Cancer Therapy

Targeting Cancer Stem Cells

this compound has shown promise in targeting glioblastoma stem cells and overcoming chemoresistance to temozolomide (TMZ). The compound enhances the efficacy of TMZ by inhibiting GSK3β, thereby suppressing tumor growth and increasing survival rates in preclinical models .

Case Studies

- Combination Therapy with Temozolomide : In vivo studies demonstrated that this compound combined with TMZ resulted in a 97.8% reduction in tumor growth compared to controls. This combination therapy also significantly prolonged survival times compared to TMZ alone .

- Breast and Prostate Cancers : this compound has been reported to inhibit GSK3β and CDK activity, making it a candidate for treating various cancers beyond glioblastoma, including breast and prostate cancers .

Neuroprotection

Applications in Neurodegenerative Diseases

this compound's dual inhibition of GSK3 and HGK kinases has been linked to improved survival rates of motor neurons derived from amyotrophic lateral sclerosis (ALS) patients. This suggests potential applications in neurodegenerative disease treatment .

Case Studies

- Motor Neuron Survival : In a study focusing on ALS, this compound significantly prolonged the survival of human motor neurons derived from induced pluripotent stem cells, highlighting its neuroprotective properties .

- Ebola Virus Research : this compound exhibited dose-dependent efficacy against Ebola virus infection in vitro without causing cellular toxicity, indicating its potential utility in infectious disease contexts as well .

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Pain Management | Enhances KCC2 expression | Reduces pain-like behavior in nerve injury models |

| Cancer Therapy | Inhibits GSK3β | Enhances TMZ efficacy; reduces tumor growth significantly |

| Neuroprotection | Dual inhibition of kinases | Improves survival of motor neurons in ALS models |

| Infectious Disease | Inhibits viral replication | Effective against Ebola virus without toxicity |

Mecanismo De Acción

Kenpaullone ejerce sus efectos principalmente a través de la inhibición de las CDK y la GSK3β . Al inhibir competitivamente la unión de ATP a estas cinasas, this compound interrumpe su actividad y afecta varios procesos celulares . En el contexto de la neuroprotección, this compound aumenta la expresión de KCC2 al inhibir la GSK3β, lo que a su vez normaliza la neurotransmisión inhibitoria y reduce el dolor .

Comparación Con Compuestos Similares

Key Pharmacological Properties :

- IC50 Values :

- Structural Features: A brominated indolo-benzazepinone scaffold with a molecular weight of 327.18 g/mol, enabling moderate blood-brain barrier (BBB) penetration in combination therapies .

Therapeutic Applications :

Kenpaullone has shown promise in diverse preclinical models, including:

- Glioblastoma (GBM) : Enhances temozolomide (TMZ) efficacy by suppressing GSC stemness and MGMT promoter methylation .

- Neurodegeneration : Protects motor neurons in amyotrophic lateral sclerosis (ALS) and mitigates tau hyperphosphorylation in Alzheimer’s disease (AD) models .

- Ototoxicity: Prevents cisplatin- and noise-induced hearing loss by targeting CDK2 .

Comparison with Similar Compounds

This compound belongs to the paullone family , a class of heterocyclic kinase inhibitors. Below is a detailed comparison with structural analogs and functionally related compounds:

Paullone Derivatives

Alsterpaullone (NSC 705701)

- Key Differences :

10-Bromopaullone (NSC 672234)

- Shared Features : Inhibits CDKs and GSK3β but with reduced selectivity.

- Divergence : Less effective in cell cycle arrest compared to this compound in NCI screens .

Non-Paullone Kinase Inhibitors

AZD5438

AT7519

Tideglusib

- Clinical Relevance : Advanced to human trials for Alzheimer’s and muscular dystrophy, unlike this compound .

Functional Comparison Table

Critical Differentiation Factors

Kinase Selectivity :

- This compound’s GSK3β inhibition (IC50 ~23 nM) is 10–30× more potent than its CDK activity, unlike AZD5438 or AT7519, which prioritize CDKs .

- Alsterpaullone’s enhanced CDK1 affinity makes it preferable for cell cycle studies, while this compound’s GSK3β focus suits neurodegenerative models .

Therapeutic Context: In ALS, this compound’s dual CDK/GSK3β inhibition provides neuroprotection superior to olesoxime (mPTP-targeted drug) .

Pharmacokinetics: this compound’s lipophilicity enables BBB penetration in combination with TMZ but requires high doses for monotherapy efficacy .

Actividad Biológica

Kenpaullone (KP) is a small molecule that has garnered attention for its diverse biological activities, particularly as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β) and cyclin-dependent kinases (CDKs). This article delves into the compound's mechanisms, therapeutic potentials, and relevant case studies.

This compound functions primarily through the inhibition of GSK-3β and CDKs. The inhibition of GSK-3β is particularly significant as it plays a crucial role in various cellular processes, including cell survival, differentiation, and apoptosis. The compound has been shown to have an IC50 value of approximately 0.23 μM for GSK-3β, with varying potency against different CDKs (CDK1: 0.4 μM, CDK2: 0.68-0.85 μM) .

Biological Activity Highlights:

- GSK-3β Inhibition: this compound inhibits GSK-3β, leading to increased expression of the Kcc2 gene, which is crucial for maintaining inhibitory GABAergic neurotransmission .

- CDK Inhibition: It also inhibits several CDKs, which are vital for cell cycle regulation and have implications in cancer therapy .

- Neuroprotective Effects: this compound has demonstrated neuroprotective effects in various models, including those related to neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) .

Pain Management

Recent studies have highlighted this compound's potential as an analgesic. In preclinical models of chronic pain associated with nerve injury and bone cancer, KP significantly reduced pain-like behaviors by enhancing Kcc2 expression in neurons. This mechanism restores GABAergic inhibition, which is often disrupted in chronic pain conditions .

Table 1: this compound's Effects on Pain Models

| Study | Model | Result |

|---|---|---|

| Liedtke et al. (2023) | Nerve Injury | Significant reduction in pain-like behavior |

| PMC8551327 (2021) | Bone Cancer | Enhanced Kcc2 expression; restored GABA function |

Neurodegenerative Diseases

This compound has shown promise in enhancing motor neuron survival in ALS models. It was found to prolong the survival of human motor neurons derived from ALS patients' induced pluripotent stem cells (iPSCs), outperforming other compounds previously tested .

Table 2: this compound's Efficacy in ALS Models

| Study | Model | Outcome |

|---|---|---|

| Yao et al. (2013) | ALS iPSCs | Increased survival of motor neurons |

| HSCI Study (2024) | Mouse Motor Neurons | Significant neuron survival increase |

Cancer Therapy

This compound has been investigated as a potential enhancer of temozolomide (TMZ), a common treatment for glioblastoma multiforme (GBM). Research indicates that when combined with TMZ, this compound effectively suppresses cell viability and induces apoptosis in GBM cell lines .

Ebola Virus Inhibition

In a novel application, this compound was identified as having dose-dependent efficacy against Ebola virus infection without causing cellular toxicity in human cell lines. This highlights its potential utility beyond traditional cancer therapies .

Q & A

Q. What are the primary molecular targets of Kenpaullone, and how do they influence experimental design in cancer stem cell research?

this compound primarily inhibits cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), but its activity extends to transcriptional modulation of KLF4, a pluripotency factor. In cancer stem cell (CSC) studies, this compound reduces KLF4 mRNA and protein levels within 4 hours of treatment, suppressing downstream targets like p53 and alkaline phosphatase . Methodologically, researchers must account for off-target effects by using selective inhibitors (e.g., Roscovitine for CDK2, LiCl for GSK-3β) and validate findings with siRNA knockdowns .

Q. How does this compound modulate KLF4 expression in different cellular contexts, and what methodological considerations are essential?

KLF4 downregulation by this compound is cell-type-dependent. In breast cancer cells, KLF4 suppression occurs transcriptionally within 4 hours, reducing CD44+/CD24- CSCs and inhibiting migration . However, in induced pluripotent stem (iPS) cell reprogramming, KLF4 expression is unaffected, suggesting context-specific mechanisms . Researchers should optimize treatment duration (short-term vs. multi-day exposure) and employ complementary assays like promoter-reporter systems and flow cytometry .

Q. What in vitro and in vivo models validate this compound’s role in mitigating cisplatin-induced ototoxicity?

this compound protects against cisplatin-induced hearing loss in zebrafish, mice, and rats via transtympanic injection, preserving outer hair cells and reducing reactive oxygen species (ROS). Key metrics include auditory brainstem response (ABR) thresholds and caspase 3/7 activity assays .

Q. What biochemical assays are critical for confirming this compound’s kinase inhibition in experimental settings?

Kinase inhibition assays (e.g., CDK1/cyclin B IC50 profiling) and cell-cycle analysis (flow cytometry) are essential. Evidence of downstream effects, such as cyclin D1 depletion or p53 downregulation, should complement these assays .

Q. What structural features of this compound enhance its kinase inhibitory activity?

Electron-withdrawing substituents at the C-9 position (e.g., bromo, nitro, or trifluoromethyl groups) improve CDK1/cyclin B inhibition. Derivatives like alsterpaullone (9-nitro substitution) exhibit 10-fold greater potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on KLF4 expression?

Discrepancies arise from differences in cellular models (cancer vs. iPS cells) and treatment timing. In breast cancer, KLF4 downregulation peaks at 4 hours , whereas iPS studies measure KLF4 after days . Use time-course experiments, KLF4 promoter assays, and cross-validate with KLF4-knockout models .

Q. What strategies differentiate CDK2 and GSK-3β-mediated effects in this compound-treated models?

Combine this compound with pathway-specific inhibitors: Roscovitine (CDK2) or LiCl (GSK-3β). For example, in microglia, this compound’s suppression of LPS-induced COX-2 is CDK2-dependent, validated by Roscovitine co-treatment .

Q. How can high-content screening platforms optimize this compound’s mitophagy-modulating effects?

Use mitochondrial reporters (e.g., parkin-GFP) and machine learning for multi-parameter analysis. Screen siRNA libraries to identify synergistic targets like UBE2N, and validate with live-cell imaging in microfluidic systems .

Q. How does this compound administration timing influence its otoprotective efficacy?

Pre-treatment with this compound 24 hours before cisplatin exposure maximizes protection in mice, as shown by preserved ABR thresholds. Pharmacokinetic studies suggest transient CDK2 inhibition is sufficient to block ROS accumulation .

Q. What combinatorial approaches enhance this compound’s efficacy in B-cell lymphoma?

Co-treatment with Doxorubicin synergistically increases apoptosis in B-NHL cells by downregulating Bcl-2. Validate with Annexin V/PI staining and transcriptomic analysis of KLF4/YY1 pathways .

Methodological Recommendations

- Controls : Include DMSO-treated controls and genetic knockdowns (e.g., shRNA for KLF4 or CDK2).

- Dosage : Use 5–10 μM for cellular reprogramming and 10–20 μM for CSC suppression .

- Validation : Pair kinase assays with functional readouts (e.g., colony formation, wound healing).

For conflicting data, prioritize cell-type-specific protocols and temporal resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.